molecular formula C16H16N4O B2953135 2-Methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde CAS No. 380388-49-8

2-Methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde

Cat. No.: B2953135
CAS No.: 380388-49-8
M. Wt: 280.331
InChI Key: LJEXAZUJVNGKKT-UHFFFAOYSA-N
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Description

2-Methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde is a complex organic compound with the molecular formula C16H16N4O and a molecular weight of 280.32 g/mol. This compound is characterized by its intricate structure, which includes a pyrazoloquinazoline core and a pyrrolidinyl group attached to the fifth position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde typically involves multiple steps, starting with the formation of the pyrazoloquinazoline core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often involve strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

This compound has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms and pathways.

  • Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development in areas such as cancer therapy or infectious diseases.

  • Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

  • Quinazoline derivatives: These compounds share a similar core structure but may differ in the substituents attached to the quinazoline ring.

  • Pyrazoloquinazoline derivatives: These compounds have a pyrazolo group in addition to the quinazoline core, similar to the compound .

  • Pyrrolidinyl derivatives: These compounds contain a pyrrolidinyl group but may have different core structures.

Uniqueness: 2-Methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde is unique due to its specific combination of the pyrazoloquinazoline core and the pyrrolidinyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-11-13(10-21)16-17-15(19-8-4-5-9-19)12-6-2-3-7-14(12)20(16)18-11/h2-3,6-7,10H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEXAZUJVNGKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3C(=NC2=C1C=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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